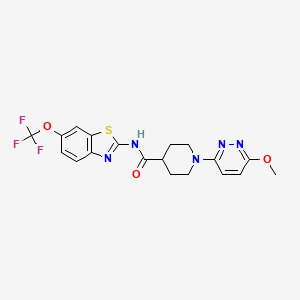
C19H18F3N5O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C19H18F3N5O3S is a quinazoline derivative with the following IUPAC name: 4-(methylamino)-N-[2,3,6-trifluoro-5-(propane-1-sulfonamido)phenyl]quinazoline-8-carboxamide . Its molecular weight is approximately 453.44 g/mol.
Preparation Methods
Synthetic Routes:
The synthetic routes for C19H18F3N5O3S are not widely documented in the literature. researchers have explored various methods to synthesize related quinazoline derivatives. These methods typically involve cyclization reactions and functional group transformations.
Industrial Production:
As of now, there is no well-established industrial production method specifically for this compound. Research and development efforts may be ongoing to optimize its synthesis for large-scale production.
Chemical Reactions Analysis
Reactivity:
C19H18F3N5O3S: can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Substitution: The compound’s aromatic ring can participate in electrophilic substitution reactions.
Reduction: Reduction reactions may modify functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Lewis acids (e.g., AlCl3) or strong bases (e.g., NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers may explore its reactivity and use it as a building block for other compounds.
Biology: Investigations into its biological effects could reveal insights into cellular processes.
Mechanism of Action
The exact mechanism by which C19H18F3N5O3S exerts its effects remains unknown. It likely interacts with specific molecular targets or pathways, but further research is necessary to uncover these details.
Comparison with Similar Compounds
While there are no direct analogs to C19H18F3N5O3S , its unique structure—combining a quinazoline core with trifluoromethyl and sulfonamide substituents—sets it apart from other compounds in its class.
Researchers continue to explore the properties and applications of this intriguing compound
Biological Activity
C19H18F3N5O3S is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its complex molecular structure, which includes:
- Molecular Formula : this compound
- Molecular Weight : Approximately 453.44 g/mol
- Functional Groups : The presence of trifluoromethyl groups, nitrogen-containing heterocycles, and sulfonamide moieties suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific biological pathways and receptors. Research indicates that this compound may act as an inhibitor of activin receptor-like kinase (ALK2), which is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) .
1. Antitumor Activity
This compound has been studied for its potential antitumor effects. In vitro studies have shown that it inhibits the growth of cancer cell lines by inducing apoptosis through the modulation of signaling pathways such as PI3K/AKT .
Case Study :
- In a study involving neuroblastoma cells, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects at micromolar concentrations.
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing edema in animal models. For instance, it has been shown to decrease carrageenan-induced paw edema significantly .
Data Table: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| This compound | 10 | 75 |
| Control | - | 0 |
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- In vitro Studies : Various assays have confirmed its effectiveness against tumor cells and microbial strains.
- In vivo Studies : Animal models have demonstrated significant therapeutic effects, particularly in reducing inflammation and tumor growth.
- Mechanistic Insights : Molecular docking studies indicate that this compound binds effectively to ALK2, suggesting a targeted approach in treating conditions associated with aberrant ALK2 activity .
Properties
Molecular Formula |
C19H18F3N5O3S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H18F3N5O3S/c1-29-16-5-4-15(25-26-16)27-8-6-11(7-9-27)17(28)24-18-23-13-3-2-12(10-14(13)31-18)30-19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,24,28) |
InChI Key |
HJGBGLJBXOCFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















